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Compound of Interest

Compound Name: c(phg-isoDGR-(NMe)k)

Cat. No.: B3182023 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the therapeutic potential of

c(phg-isoDGR-(NMe)k) conjugates. The isoaspartate-glycine-arginine (isoDGR) motif is a key

player in cell-matrix interactions, acting as a recognition site for several integrins, which are cell

surface receptors involved in cell adhesion and signaling. The cyclic peptide c(phg-isoDGR-
(NMe)k) has emerged as a selective and potent ligand for α5β1-integrin, a receptor often

overexpressed in tumor vasculature and various cancer cells. This selectivity makes it a

promising candidate for targeted cancer diagnosis and therapy.

Overview of the isoDGR Motif and Integrin Binding
The isoDGR motif can arise from the deamidation of the asparagine-glycine-arginine (NGR)

sequence found in extracellular matrix proteins like fibronectin.[1][2][3] This post-translational

modification acts as a molecular switch, converting a non-binding or weakly binding sequence

into a high-affinity integrin ligand.[3] The isoDGR motif mimics the well-known arginine-glycine-

aspartate (RGD) motif, another critical integrin binding sequence.[3] However, isoDGR interacts

with the RGD-binding site on integrins in an inverted orientation. This unique binding mode has

been shown to inhibit receptor allosteric activation, positioning isoDGR-based peptides as pure

integrin antagonists.

The cyclic peptide c(phg-isoDGR-(NMe)k) is a synthetically optimized ligand. Through N-

methylation, the biselective α5β1/αvβ6 peptide c(phg-isoDGR-k) was converted into a potent
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and selective ligand for the α5β1 integrin subtype. This enhanced selectivity is crucial for

developing targeted therapies with minimal off-target effects.

Quantitative Data Summary
The following tables summarize the binding affinities of c(phg-isoDGR-(NMe)k) and related

peptides for different integrin subtypes.

Peptide Target Integrin IC50 (nM) Reference(s)

c(phg-isoDGR-

(NMe)k)
α5β1 2.9

cyclo(RGDfV) αvβ3 1.54 ± 0.12

cyclo[RGDf-(NMe)V]

(Cilengitide)
αvβ3 0.61 ± 0.06

cyclo[RGDf-(NMe)V]

(Cilengitide)
αvβ5 8.4 ± 2.1

Experimental Protocols
This section details the methodologies for key experiments involving c(phg-isoDGR-(NMe)k)
conjugates.

Synthesis of c(phg-isoDGR-(NMe)k)
The synthesis of c(phg-isoDGR-(NMe)k) involves solid-phase peptide synthesis followed by

cyclization and N-methylation. A detailed protocol can be found in the work by Kapp et al.

(2018).

Competitive Integrin Binding Assay
This protocol is used to determine the binding affinity (IC50) of the conjugate for a specific

integrin.

Materials:
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Purified human integrin (e.g., α5β1, αvβ3)

Biotinylated vitronectin or fibronectin

c(phg-isoDGR-(NMe)k) conjugate and other test compounds

Streptavidin-coated plates

Assay buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)

Detection reagent (e.g., HRP-conjugated anti-biotin antibody and substrate)

Procedure:

Coat streptavidin plates with biotinylated vitronectin/fibronectin.

Incubate the coated plates with a fixed concentration of the purified integrin in the presence

of increasing concentrations of the test compound.

Wash the plates to remove unbound integrin.

Add a primary antibody against the integrin, followed by a secondary HRP-conjugated

antibody.

Add the HRP substrate and measure the absorbance to quantify the amount of bound

integrin.

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the

competitor concentration.

In Vitro Cell Viability Assay
This assay assesses the cytotoxic effect of drug-conjugated c(phg-isoDGR-(NMe)k) on cancer

cell lines.

Materials:

Cancer cell lines with varying integrin expression levels (e.g., M21 human melanoma cells)
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Cell culture medium and supplements

c(phg-isoDGR-(NMe)k)-drug conjugate

Cell viability reagent (e.g., MTT, CellTiter-Glo)

96-well plates

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with serial dilutions of the conjugate for a specified period (e.g., 72 hours).

Add the cell viability reagent and incubate as per the manufacturer's instructions.

Measure the absorbance or luminescence to determine the percentage of viable cells.

Calculate the IC50 value, which represents the concentration of the conjugate that inhibits

cell growth by 50%.

In Vivo Tumor Imaging using PET
This protocol describes the use of radiolabeled c(phg-isoDGR-(NMe)k) for non-invasive

imaging of α5β1 integrin expression in tumors.

Materials:

c(phg-isoDGR-(NMe)k) trimerized with a chelator (e.g., TRAP)

Gallium-68 (68Ga) or another suitable positron-emitting radionuclide

Tumor-bearing animal model (e.g., M21 mouse xenograft)

PET/CT scanner

Procedure:

Radiolabel the c(phg-isoDGR-(NMe)k)-chelator conjugate with the radionuclide.
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Administer the radiolabeled conjugate to the tumor-bearing animal via intravenous injection.

At various time points post-injection, perform PET/CT imaging to visualize the biodistribution

of the tracer.

Analyze the images to quantify the tracer uptake in the tumor and other organs.

Visualizations
The following diagrams illustrate key concepts and workflows related to c(phg-isoDGR-
(NMe)k) conjugates.
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Caption: Integrin binding and signaling of isoDGR and its conjugate.
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Caption: General workflow for developing isoDGR conjugates.

Therapeutic Applications and Future Directions
The selective targeting of α5β1 integrin by c(phg-isoDGR-(NMe)k) conjugates opens up

several therapeutic avenues.

Targeted Drug Delivery: By conjugating potent cytotoxic agents to c(phg-isoDGR-(NMe)k), it
is possible to deliver these drugs specifically to tumor cells and the tumor neovasculature,
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thereby increasing their efficacy and reducing systemic toxicity. Studies have explored the

conjugation of drugs like paclitaxel, α-amanitin, and cryptophycin to isoDGR-containing

peptides.

Tumor Imaging: As demonstrated by Kapp et al. (2018), radiolabeled c(phg-isoDGR-
(NMe)k) can be used as a PET tracer for the non-invasive visualization and quantification of

α5β1 integrin expression in tumors. This can aid in cancer diagnosis, patient stratification for

α5β1-targeted therapies, and monitoring treatment response.

Anti-angiogenic Therapy: Since α5β1 integrin plays a role in angiogenesis, targeting it with

c(phg-isoDGR-(NMe)k) conjugates could inhibit the formation of new blood vessels that

tumors need to grow and metastasize.

Future research in this area may focus on optimizing the linker technology for drug conjugates

to ensure efficient drug release at the target site, exploring combination therapies, and

expanding the range of therapeutic and diagnostic agents that can be delivered using this

versatile targeting moiety. The development of c(phg-isoDGR-(NMe)k) and its conjugates

represents a significant advancement in the field of targeted cancer therapy, with the potential

to improve patient outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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